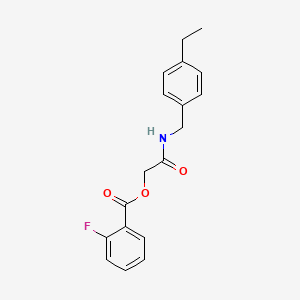

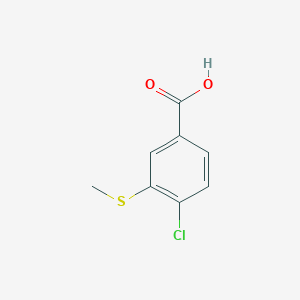

![molecular formula C19H18ClN3O4S B2725205 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 678546-99-1](/img/structure/B2725205.png)

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

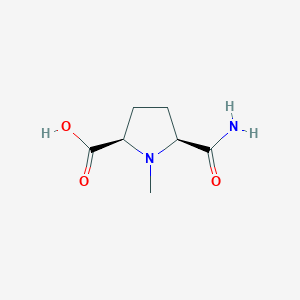

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group suggests that this compound may have some biological activity, but without specific studies, it’s hard to say for certain .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, a common feature in many pharmaceutical drugs, attached to a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the piperazine ring might undergo reactions with acids or bases, and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring might make it more soluble in water, while the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might increase its reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of derivatives closely related to the compound involves antimicrobial activities. Studies have shown that compounds synthesized through the modification of the benzo[d]isothiazol-3-yl and piperazine derivatives demonstrate potent inhibitory activities against various microbial strains. For instance, a series of compounds synthesized by Mishra and Chundawat (2019) showed significant activity against gram-negative bacterial strains like P. aeruginosa and S. aureus, as well as against fungal strains like C. albicans, indicating a potential for developing new antimicrobial agents from this chemical class (Mishra & Chundawat, 2019).

Antifungal Compound Studies

Another study focused on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound within the same chemical family, emphasizing its poor solubility in buffer solutions and hexane but better solubility in alcohols. This research provides insights into the physicochemical properties essential for the biological activity and formulation of such compounds as antifungal agents (Volkova, Levshin, & Perlovich, 2020).

Structural Studies and Crystallography

Structural analysis and crystallography studies have also been conducted on similar compounds to understand their molecular configuration, which is crucial for their biological activities. For example, Köysal et al. (2003) reported on the crystal structure of a compound with a central piperazine ring, highlighting the molecule's planar and perpendicular arrangements essential for its biological interactions (Köysal et al., 2003).

Antitubercular Activity

Further extending the compound's application, Reddy et al. (2014) synthesized a series of molecules targeting the inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating significant antitubercular activity and highlighting the compound's potential in combating tuberculosis (Reddy et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c20-14-4-3-5-15(12-14)21-8-10-22(11-9-21)18(24)13-23-19(25)16-6-1-2-7-17(16)28(23,26)27/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHFZQVRASSLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

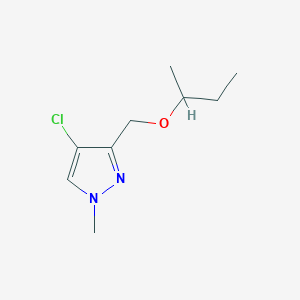

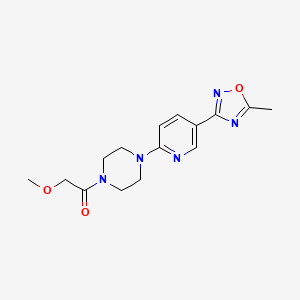

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

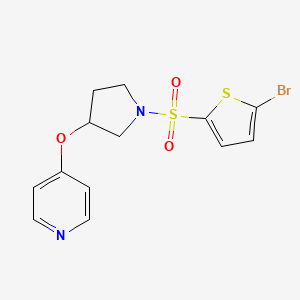

![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)

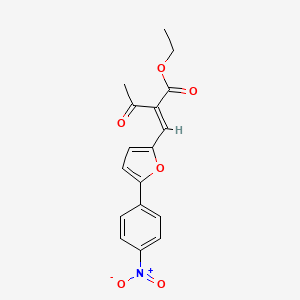

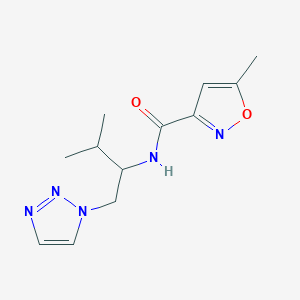

![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

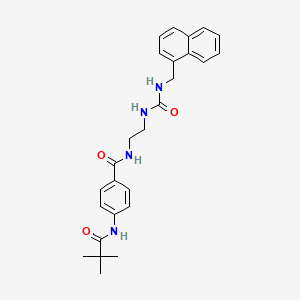

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)